
Metrafenone-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metrafenone-d9 is an isotope-labeled analog of the systemic benzophenone fungicide, metrafenone. The compound is characterized by the replacement of the 2,3,4-trimethoxy protons with deuterium, resulting in the molecular formula C19H12D9BrO5 . This modification makes it particularly useful in scientific research, especially in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .
Preparation Methods
The preparation of metrafenone-d9 involves several synthetic steps. The process typically includes diazotization, hydrolysis, etherification, selective oxidation, positioning oxidation, bromination, acylating chlorination, methylation, methoxylation, and Friedel-Crafts acylation reactions . These steps are meticulously carried out to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Metrafenone-d9 undergoes various chemical reactions, including:
Debromination: This reaction involves the removal of the bromine atom, which can be replaced by other substituents.
Substitution: The bromine atom in this compound can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, brominating agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Metrafenone-d9 is extensively used in scientific research due to its unique properties. Some of its applications include:
Isotope Dilution Mass Spectrometry (IDMS): The compound is used as an internal standard in IDMS for the quantitative analysis of pesticides.
Photodegradation Studies: Research has been conducted on the photodegradation of this compound in aqueous solutions to understand its environmental fate.
Pesticide Research: As an analog of metrafenone, it is used in studies related to the efficacy and environmental impact of fungicides.
Mechanism of Action
Metrafenone-d9, like its non-labeled counterpart, exerts its effects by targeting the actin/myosin/fimbrin function in fungi . This disrupts the cytoskeleton of the fungal cells, leading to their death. The compound is particularly effective against powdery mildew in various crops .
Comparison with Similar Compounds
Metrafenone-d9 is unique due to its deuterium labeling, which makes it highly valuable in analytical chemistry. Similar compounds include:
Metrafenone: The non-labeled version, used as a fungicide.
Pyriophenone: Another aryl-phenyl-ketone fungicide with similar applications.
This compound stands out due to its application in isotope dilution mass spectrometry, which is not a common feature of its analogs.
Properties
Molecular Formula |
C19H21BrO5 |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
(3-bromo-6-methoxy-2-methylphenyl)-[6-methyl-2,3,4-tris(trideuteriomethoxy)phenyl]methanone |
InChI |
InChI=1S/C19H21BrO5/c1-10-9-14(23-4)18(24-5)19(25-6)15(10)17(21)16-11(2)12(20)7-8-13(16)22-3/h7-9H,1-6H3/i4D3,5D3,6D3 |
InChI Key |
AMSPWOYQQAWRRM-ASMGOKTBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)C(=O)C2=C(C=CC(=C2C)Br)OC)OC([2H])([2H])[2H])OC([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)C2=C(C=CC(=C2C)Br)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


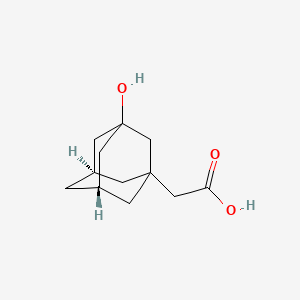

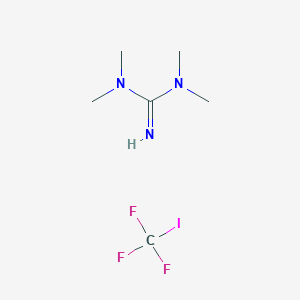
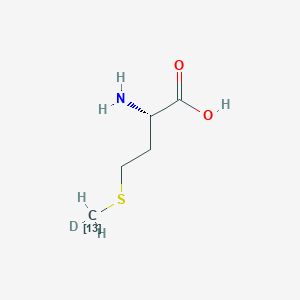


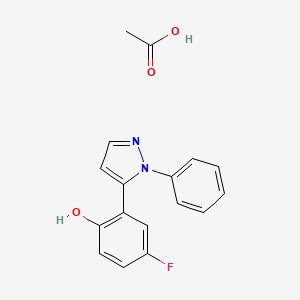

![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12058982.png)



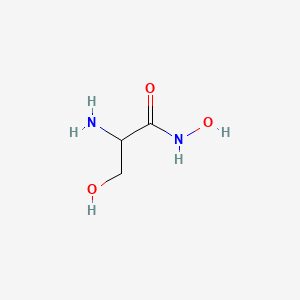
![N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide](/img/structure/B12059014.png)
